

IUPAC name and CAS number for cyclopentene-1-carbaldehyde

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Compound of Interest

Compound Name: *1-Cyclopentene-1-carboxaldehyde*

Cat. No.: *B1583906*

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An In-Depth Technical Guide to Cyclopent-1-ene-1-carbaldehyde: Synthesis, Characterization, and Applications

Executive Summary

Cyclopent-1-ene-1-carbaldehyde is a versatile bifunctional organic molecule featuring a reactive α,β -unsaturated aldehyde system constrained within a five-membered ring. This structural motif makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, spectroscopic signature, validated synthesis protocols, and key applications, grounded in established chemical principles.

Chemical Identity and Core Properties

Cyclopent-1-ene-1-carbaldehyde, an α,β -unsaturated aldehyde, is a colorless to light yellow liquid. Its identity is unequivocally established by its IUPAC name and CAS number.

- IUPAC Name: cyclopent-1-ene-1-carbaldehyde[1][2]
- CAS Number: 6140-65-4[1][2][3]
- Common Synonyms: **1-Cyclopentene-1-carboxaldehyde**, 1-Formyl-1-cyclopentene[1]

The strategic placement of a double bond in conjugation with the aldehyde group dictates the molecule's reactivity, creating electrophilic centers at both the carbonyl carbon and the β -carbon of the alkene.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C_6H_8O	[1] [2] [3]
Molecular Weight	96.13 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	
Boiling Point	146 °C (at 760 mmHg)	[4]
Flash Point	47 °C	[4]
Density	1.11 g/cm ³	[4]
Solubility	Slightly soluble in water (8 g/L at 25 °C)	[3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[4]

Safety and Handling

As a reactive aldehyde, appropriate safety measures are mandatory. The compound is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Protocol: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required.

Store the compound under an inert atmosphere and at reduced temperatures (-20°C) to prevent polymerization and oxidation.[4]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of cyclopent-1-ene-1-carbaldehyde is paramount. A combination of spectroscopic techniques provides a robust, self-validating system for quality control.

Table 2: Key Spectroscopic Data for Structural Verification

Technique	Solvent/Method	Characteristic Signal & Interpretation
¹³ C NMR	CDCl ₃	~193 ppm: Aldehyde carbon (C=O). ~150 ppm & ~145 ppm: Alkene carbons (C=C). ~30-20 ppm: Aliphatic carbons (CH ₂). The downfield shift of the aldehyde and alkene carbons confirms the α,β -unsaturated system.[1][5]
¹ H NMR	CDCl ₃	~9.8 ppm: Aldehyde proton (-CHO). ~6.8 ppm: Vinylic proton (=CH-). The chemical shifts are characteristic of a conjugated system.
Infrared (IR)	Vapor Phase	~1680 cm ⁻¹ : Strong C=O stretch. ~1640 cm ⁻¹ : C=C stretch. The lower frequency of the C=O stretch compared to a saturated aldehyde (~1730 cm ⁻¹) is definitive proof of conjugation with the double bond.[1]
Mass Spec. (MS)	GC-MS	m/z 96: Molecular ion peak [M] ⁺ . Key fragments often include m/z 95 ([M-H] ⁺) and m/z 67 ([M-CHO] ⁺).[1]

The causality behind this multi-faceted approach is that no single technique is sufficient. NMR confirms the carbon-hydrogen framework and conjugation, IR validates the key functional groups and their electronic environment, and MS confirms the molecular weight and fragmentation pattern. Together, they provide an unambiguous structural assignment.

Synthesis Methodology: Ring Contraction of 2,3-Epoxycyclohexanols

A well-established and mechanistically insightful method for preparing cyclopentene-1-carbaldehydes is through the acid-catalyzed rearrangement of 2,3-epoxycyclohexanols.^[6] This process involves a semipinacol-type rearrangement, which is both efficient and stereochemically interesting.

Experimental Protocol

Objective: To synthesize cyclopent-1-ene-1-carbaldehyde via acid-catalyzed ring contraction.

Materials:

- cis-2,3-Epoxycyclohexanol
- Lewis acid catalyst (e.g., Boron trifluoride etherate, $\text{BF}_3\cdot\text{OEt}_2$) or a protic acid
- Anhydrous aprotic solvent (e.g., Dichloromethane, CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

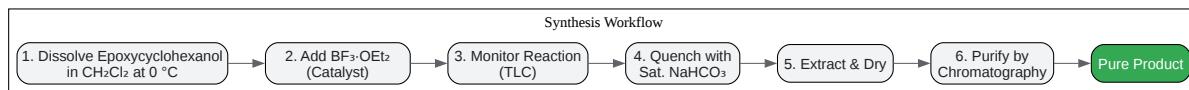
Procedure:

- Reaction Setup: A solution of cis-2,3-epoxycyclohexanol in anhydrous dichloromethane is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to prevent quenching the Lewis acid catalyst.
- Catalyst Addition: A catalytic amount of $\text{BF}_3\cdot\text{OEt}_2$ is added dropwise to the stirred solution. The reaction is monitored by Thin Layer Chromatography (TLC). Causality: The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack and subsequent rearrangement.

- Reaction Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated NaHCO_3 solution to neutralize the acid catalyst.
- Extraction & Drying: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield pure cyclopent-1-ene-1-carbaldehyde.

Mechanism and Workflow Diagram

The underlying mechanism involves the Lewis acid activating the epoxide, leading to a ring-opening and a 1,2-hydride or alkyl shift, which facilitates the ring contraction from a six-membered to a five-membered ring, yielding the thermodynamically stable conjugated aldehyde.



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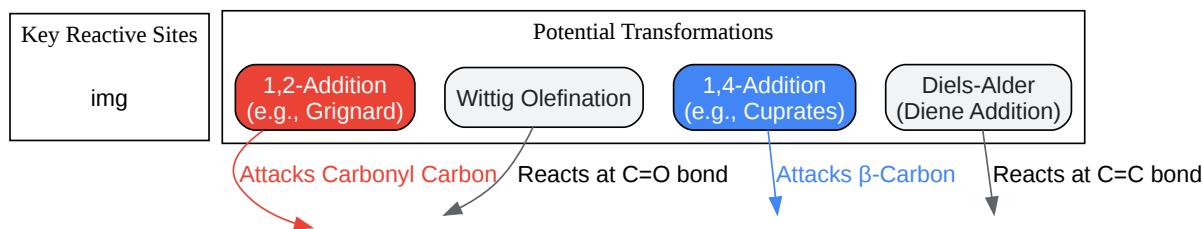
Caption: High-level workflow for the synthesis of cyclopent-1-ene-1-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of cyclopent-1-ene-1-carbaldehyde stems from its dual reactivity as both an aldehyde and a Michael acceptor. This allows for selective transformations at multiple sites.

- 1,2-Addition (Direct Addition): Nucleophiles such as Grignard reagents or organolithium compounds will preferentially attack the electrophilic carbonyl carbon.^[7] This is a kinetically controlled process favored by hard nucleophiles.

- 1,4-Addition (Conjugate Addition): Softer nucleophiles, like cuprates, thiols, or enamines, will attack the β -carbon of the double bond in a Michael addition reaction. This is often the thermodynamically favored pathway.
- Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to bicyclic systems.
- Wittig and Related Olefinations: The aldehyde group readily undergoes olefination reactions to extend the carbon chain and introduce new functional groups.



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Caption: Reactivity map of cyclopent-1-ene-1-carbaldehyde.

Applications in Research and Drug Development

The rigid cyclopentene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs, including prostaglandins and their analogs. Chiral cyclopentenones and related derivatives are crucial intermediates in the asymmetric synthesis of these targets.^[8]

Cyclopent-1-ene-1-carbaldehyde serves as an accessible starting material for these more complex structures. For example, derivatives of the related (1s)-cyclopent-2-ene-1-carboxylic acid have been investigated as:

- Thromboxane A2 (TP) receptor antagonists.^[9]

- Voltage-gated sodium channel (NaV1.7) inhibitors.[9]

The aldehyde functionality provides a synthetic handle for elaboration into carboxylic acids, esters, or other pharmacophoric groups, while the alkene allows for stereocontrolled functionalization to build up the molecular complexity required for potent and selective biological activity.

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